molecular formula C14H14O2 B11887945 1-(4-Methoxynaphthalen-1-yl)propan-1-one CAS No. 5471-38-5

1-(4-Methoxynaphthalen-1-yl)propan-1-one

Cat. No.: B11887945
CAS No.: 5471-38-5
M. Wt: 214.26 g/mol
InChI Key: RRWUTJXRXYJZKO-UHFFFAOYSA-N
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Description

Contextual Significance of the Naphthyl Ketone Scaffold in Contemporary Organic Chemistry

Naphthyl ketones, which feature a ketone group attached to a naphthalene (B1677914) ring, are a cornerstone in modern organic synthesis. The naphthalene moiety itself is a "privileged structure" in medicinal chemistry, meaning it is a recurring molecular framework in known biologically active compounds. chemicalbook.com The presence of the ketone group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. This makes naphthyl ketones valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties.

The position and nature of substituents on the naphthalene ring, as well as the structure of the ketone's side chain, can significantly influence the molecule's properties. For instance, the methoxy (B1213986) group in 1-(4-Methoxynaphthalen-1-yl)propan-1-one can alter the electron density of the naphthalene system, affecting its reactivity and biological interactions.

Overview of Foundational and Emerging Research Areas Pertaining to this compound and Related Molecular Architectures

Research on naphthyl ketones and related structures is multifaceted. A significant area of investigation is their synthesis. The Friedel-Crafts acylation is a common method for preparing such compounds. For example, the synthesis of the related compound 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one involves the reaction of 2-methoxynaphthalene (B124790) with propionyl chloride after a chlorination step. researchgate.net A similar approach can be envisioned for the synthesis of this compound, likely starting from 1-methoxynaphthalene (B125815).

Another critical research area is the exploration of the biological activities of these compounds. Naphthalene derivatives, such as 1,4-naphthoquinones, have shown a wide range of biological properties, including anti-inflammatory, antimicrobial, and antitumor activities. nih.gov While specific biological studies on this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active naphthalenes suggests it could be a candidate for similar investigations. For instance, a Schiff base derived from the closely related 4-methoxynaphthalene-1-carbaldehyde has been synthesized and studied for its anticorrosion properties. researchgate.net

Furthermore, the structural and electronic properties of substituted naphthalenes are of fundamental interest. Researchers utilize various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, to characterize these molecules and understand how their structure influences their properties. nih.govnih.govmdpi.com

Identification of Key Research Questions and Future Scholarly Pursuits in the Synthesis and Characterization of Substituted Naphthyl Propanones

The field of substituted naphthyl propanones, including this compound, presents several avenues for future research. Key questions that remain to be fully explored include:

Optimization of Synthetic Routes: While established methods like Friedel-Crafts acylation are viable, the development of more sustainable and efficient synthetic protocols is an ongoing goal. This includes the use of greener catalysts and solvent systems. mdpi.com

Comprehensive Biological Screening: A thorough investigation into the biological activity of a wider range of substituted naphthyl propanones is warranted. This could uncover new therapeutic leads or compounds with valuable applications in agriculture or materials science.

Structure-Activity Relationship (SAR) Studies: Systematic studies to understand how variations in the substitution pattern on the naphthalene ring and the nature of the acyl chain affect the biological and chemical properties are crucial. This knowledge can guide the rational design of new molecules with enhanced activities.

Advanced Characterization: The use of advanced analytical techniques, including two-dimensional NMR and computational modeling, can provide deeper insights into the three-dimensional structure and electronic properties of these molecules, which are essential for understanding their reactivity and interactions. mdpi.comresearchgate.net

Future scholarly pursuits will likely focus on the synthesis of libraries of diverse naphthyl propanones and the systematic evaluation of their properties. The integration of computational chemistry with experimental work will be instrumental in accelerating the discovery of new compounds with desired functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5471-38-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)propan-1-one

InChI

InChI=1S/C14H14O2/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h4-9H,3H2,1-2H3

InChI Key

RRWUTJXRXYJZKO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxynaphthalen 1 Yl Propan 1 One and Its Structural Analogues

Established Synthetic Pathways to 1-(4-Methoxynaphthalen-1-yl)propan-1-one

Traditional synthetic routes to this compound often rely on multi-step sequences starting from readily available naphthalene (B1677914) derivatives. These methods, while effective, may involve harsh reaction conditions and the generation of significant waste.

Approaches Involving 4-Methoxy-1-Naphthylacetic Acid Precursors

One established pathway to the target molecule and its analogues involves the use of 1-naphthaleneacetic acid as a starting material. wikipedia.orgnih.gov This acid, a commercially available compound, can be converted to its corresponding acid chloride, which then undergoes a Friedel-Crafts acylation reaction with an appropriate acylating agent to introduce the propanoyl group. Subsequent methoxylation of the naphthalene ring, if not already present, would yield the final product.

A related approach could involve the conversion of 1-naphthaleneacetic acid to other reactive intermediates, which can then be elaborated to the desired ketone. These multi-step syntheses often require careful control of reaction conditions to achieve satisfactory yields.

Elaboration of Naphthyl Bromide Intermediates

Another common strategy involves the use of bromonaphthalene derivatives as key intermediates. alphachemika.coorgsyn.orgdergipark.org.trresearchgate.net For instance, 1-bromonaphthalene (B1665260) can be subjected to a Grignard reaction to form a nucleophilic organomagnesium species. This Grignard reagent can then be reacted with a suitable electrophile, such as propanoyl chloride, to introduce the desired acyl group. Subsequent methoxylation of the naphthyl ring would complete the synthesis. The synthesis of bromonaphthalene itself can be achieved through the direct bromination of naphthalene. orgsyn.orggoogle.com Efficient methods for the preparation of specific bromonaphthalene isomers, such as 1,4-dibromonaphthalene, have been developed. researchgate.net

Advanced Catalytic and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign synthetic methods. These advanced approaches often utilize catalysts to achieve transformations that are difficult or inefficient using traditional stoichiometric reagents.

Metal-Catalyzed Coupling Reactions in Naphthylpropanone Synthesis

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. In the context of naphthylpropanone synthesis, a palladium-catalyzed Suzuki-Miyaura coupling reaction could be employed. rsc.org This would involve the reaction of a borylated naphthalene derivative with an acyl halide in the presence of a palladium catalyst. Alternatively, a Sonogashira coupling could be utilized to couple a terminal alkyne with a halonaphthalene, followed by hydration to yield the ketone. rsc.org These methods offer high efficiency and functional group tolerance. The synthesis of the necessary metal nanoparticles for catalysis is an active area of research. rsc.org

Application of Heteropolyacids as Reusable Catalysts for Related Ketone Synthesis

Heteropolyacids (HPAs) have gained attention as highly acidic and reusable solid catalysts for various organic transformations, including the synthesis of ketones. mdpi.comresearchgate.netrsc.orgliverpool.ac.ukmdpi.com These compounds, such as phosphotungstic acid, possess strong Brønsted acidity and can catalyze reactions like the hydration of alkynes or the acylation of aromatic compounds under milder and often solvent-free conditions. researchgate.netrsc.org The use of HPAs aligns with the principles of green chemistry by facilitating catalyst recovery and reuse, thus minimizing waste. For example, Keggin-type heteropolyacids have been shown to be effective catalysts in various oxidation and condensation reactions. mdpi.comrsc.org

Catalyst TypeReactionKey Advantages
Keggin HeteropolyacidsOxidation, CondensationHigh acidity, Reusability, Environmentally friendly
Supported HeteropolyacidsVarious organic transformationsEnhanced stability, Ease of recovery

Enantioselective Synthetic Strategies for Chiral Analogues

The development of enantioselective methods for the synthesis of chiral analogues of this compound is a significant area of research, particularly for applications in medicinal chemistry. One approach involves the asymmetric reduction of a prochiral precursor ketone using a chiral catalyst. Another strategy is the use of chiral ligands in metal-catalyzed reactions to induce stereoselectivity. researchgate.net For instance, the enantioselective construction of axially chiral naphthyl-indole skeletons has been achieved through organocatalytic asymmetric coupling reactions. nih.gov Furthermore, dynamic kinetic resolution, often employing lipases in combination with metal catalysts, can be used to convert a racemic mixture of a chiral alcohol precursor into a single enantiomer of the desired product. mdpi.com Recent advancements also include the use of chiral tag rotational spectroscopy for the assignment of absolute configuration and the determination of enantiomeric excess. nih.govresearchgate.net

StrategyDescription
Asymmetric CatalysisUse of a chiral catalyst to create a new stereocenter with a preference for one enantiomer.
Chiral LigandsEmployment of chiral molecules that coordinate to a metal center, influencing the stereochemical outcome of a reaction.
Dynamic Kinetic ResolutionCombination of a kinetic resolution with in situ racemization of the slower-reacting enantiomer to achieve a theoretical yield of up to 100% of a single enantiomer.

Strategies for Derivatization and Further Functionalization of this compound and its Analogues

The structural framework of this compound, featuring a reactive propanone group and an aromatic naphthyl ring, offers multiple avenues for chemical modification. These derivatization strategies are crucial for developing structural analogues, which can be instrumental in fields like medicinal chemistry for establishing structure-activity relationships. nih.gov Modifications can be broadly categorized into transformations of the carbonyl group and the introduction of various substituents onto the core structure.

Transformation of the Propanone Moiety (e.g., Oxime Formation)

The ketone functional group in the propanone moiety is a primary site for derivatization. One of the most common and useful transformations is its conversion to an oxime. Oximes are versatile chemical intermediates that can be used in a variety of further reactions, including Beckmann rearrangements to form amides and Neber reactions to yield α-amino carbonyl compounds. orgsyn.org

The standard method for oxime formation involves the condensation of a carbonyl compound with hydroxylamine, typically generated in situ from its hydrochloride salt with a mild base. orgsyn.org The reaction of an unsymmetrical ketone, such as this compound, can potentially lead to the formation of E and Z isomers. nih.gov The stereoselectivity of this reaction can be influenced by the choice of reagent and reaction conditions. For instance, studies on related pyrimidine (B1678525) ketones have shown that using electron-deficient hydroxylamines, such as hydroxylamine-O-sulfonic acid, can result in very high diastereoselectivity for the E-oxime isomer. nih.gov This selectivity is significant as the geometry of the oxime can dictate the outcome of subsequent stereospecific reactions.

The reversibility of the oxime bond has also been explored, particularly in the context of dynamic covalent chemistry. rsc.org Oxime linkages can be exchanged or dissociated under specific conditions, such as in the presence of an excess of other carbonyl compounds or alkoxyamines at elevated temperatures and under acidic conditions. rsc.org This dynamic nature allows for the construction and reconfiguration of complex molecular architectures. rsc.org

Table 1: Conditions for Oxime Formation on Related Keto Compounds

ReactantReagentsSolventKey ObservationReference
Pyrimidine Aldehyde DerivativeHydroxylamine hydrochlorideEthanolFormation of a 1:1 mixture of E/Z oxime isomers. nih.gov nih.gov
Pyrimidine Aldehyde DerivativeHydroxylamine-O-sulfonic acidAqueous/Organic BiphasicHigh E-diastereoselectivity for the oxime product. nih.gov nih.gov
Keto-functional Block CopolymersO-Allyl hydroxylamineNot specifiedEfficient oxime formation confirmed by 1H NMR spectroscopy. rsc.org rsc.org

Introduction of Diverse Substituents on the Naphthyl or Propanone Linker

Beyond modifying the ketone, the introduction of various functional groups onto the naphthalene ring or the propanone linker is a key strategy for creating a library of structural analogues. These substitutions can significantly alter the electronic and steric properties of the molecule.

Naphthyl Ring Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions to introduce a range of substituents. For example, the synthesis of 1-(5-Chloro-6-methoxynaphthalen-2-yl)propan-1-one demonstrates the introduction of a chloro group onto the naphthyl core. researchgate.net This analogue was synthesized from 2-methoxynaphthalene (B124790) through chlorination followed by a Friedel-Crafts acylation with propionyl chloride. researchgate.net Other research on related naphthalenic systems shows the incorporation of groups like additional methoxy (B1213986), nitrobenzoyl, and phenoxybenzoyl moieties. nih.govnih.gov In the case of 2,7-dimethoxy-1-(4-nitrobenzoyl)naphthalene, the aroyl group is twisted out of the plane of the naphthalene ring. nih.gov Similarly, studies on 1,8-diaroylated naphthalenes reveal that the orientation and positioning of substituents are influenced by steric interactions, leading to non-coplanar structures. nih.govnih.gov

Propanone Linker Functionalization: The propanone linker itself can be modified. For instance, the ketone can be transformed into other functional groups, such as amides. The synthesis of 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, a derivative of Naproxen (B1676952), involves the conversion of a carboxylic acid (structurally related to the propanone moiety after oxidation) into an amide by reacting the corresponding acid chloride with morpholine (B109124). nih.gov Furthermore, synthetic routes to chiral amines like (S)-(-)-1-(4-methoxyphenyl)ethylamine often start from related ketones, such as 4-methoxyacetophenone, and involve reductive amination or other multi-step sequences to transform the keto group into a primary amine. google.com These transformations highlight the versatility of the carbonyl group as a handle for introducing nitrogen-containing functionalities.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (e.g., HSQC) for Definitive Structural Assignment and Connectivity.rsc.orgnih.govorganicchemistrydata.org

The definitive structural assignment of 1-(4-Methoxynaphthalen-1-yl)propan-1-one relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would include a triplet for the terminal methyl (CH₃) group of the propanoyl chain, a quartet for the adjacent methylene (B1212753) (CH₂) group, a singlet for the methoxy (B1213986) (OCH₃) protons, and a series of signals in the aromatic region corresponding to the protons on the naphthalene (B1677914) ring. The specific chemical shifts are influenced by the electronic effects of the methoxy and carbonyl groups. oregonstate.edulibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) at a significantly downfield shift (typically >195 ppm), carbons of the naphthalene ring, the methoxy carbon, and the two carbons of the propanoyl side chain. The chemical shifts of the aromatic carbons provide insight into the substitution pattern. rsc.orgnih.gov

2D NMR Spectroscopy (HSQC): Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful 2D technique that correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for unambiguously assigning the proton signals to their corresponding carbons in the naphthalene ring and the propanoyl chain, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)¹H Multiplicity
C=O-~204.0-
-CH₂-~3.10~36.0Quartet (q)
-CH₃~1.20~8.5Triplet (t)
-OCH₃~4.05~55.8Singlet (s)
Naphthyl-H/C~7.0-8.5~102-158Multiplets (m) / Doublets (d)

Time-Course NMR for In Situ Monitoring of Reaction Intermediates and Isomerization Processes.acs.orgmanchester.ac.uknih.govacs.org

Time-course, or in situ, NMR spectroscopy is a dynamic technique that allows for the real-time monitoring of chemical reactions. manchester.ac.uknih.gov By acquiring a series of NMR spectra at defined intervals, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. acs.org

For the synthesis of this compound, which can be prepared via a Friedel-Crafts acylation of 1-methoxynaphthalene (B125815), time-course NMR could be employed to:

Monitor Reaction Kinetics: By integrating the signals corresponding to the starting material and the product over time, the reaction rate can be determined.

Detect Intermediates: In Friedel-Crafts reactions, acylium ions and sigma complexes are key intermediates. While often too short-lived to be observed directly under standard conditions, specialized low-temperature NMR experiments could potentially detect these species.

Observe Isomerization: Acylation of 1-methoxynaphthalene can potentially lead to the formation of different positional isomers. Time-course NMR could track the formation of any kinetic versus thermodynamic products and monitor any subsequent isomerization processes. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination.rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₁₄H₁₄O₂, the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 2: Elemental Composition and Expected Mass

Molecular FormulaCalculated Exact Mass
C₁₄H₁₄O₂214.0994

Gas Chromatography-Mass Spectrometry (GC/MS-TOF) for Complex Mixture Analysis and Identification of Related Compounds.wiley.comresearchgate.netshimadzu.comresearchgate.net

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful combination for separating and identifying components within a complex mixture. wiley.com The use of a Time-of-Flight (TOF) mass analyzer provides high-speed data acquisition and good mass accuracy. In the context of this compound, GC/MS-TOF would be valuable for:

Purity Assessment: Determining the purity of a synthesized sample by separating it from any starting materials, by-products, or solvents.

Analysis of Reaction Mixtures: Identifying and semi-quantifying the products of a reaction, such as the acylation of 1-methoxynaphthalene, which may yield isomeric products. researchgate.netacs.org

Identification of Related Compounds: In metabolic studies or environmental analysis, GC/MS-TOF can identify related compounds and degradation products of this compound. shimadzu.comresearchgate.net

Application of Quantitative MS-Based Proteomics in Ligand-Protein Interaction Studies (Relevant to Analogues).wikipedia.orgresearch-solution.comnih.govnih.govyoutube.com

Quantitative mass spectrometry-based proteomics is a cutting-edge field that enables the large-scale study of proteins and their interactions. wikipedia.orgresearch-solution.comyoutube.com While direct studies on this compound may be limited, the principles can be applied to understand the potential biological interactions of its analogues. Ketone-containing compounds are known to interact with various enzymes and proteins. nih.gov

Methods such as affinity purification coupled with mass spectrometry (AP-MS) or thermal proteome profiling (TPP) could be used to identify protein binding partners of analogues of this compound. nih.govnih.gov In such an experiment:

A cellular lysate is incubated with the compound of interest (or a derivatized version for affinity capture).

Proteins that interact with the compound are isolated.

These proteins are then identified and quantified using mass spectrometry.

This approach can reveal potential on-target and off-target effects of the compound, providing crucial insights into its mechanism of action and potential toxicity.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive methods used to probe the molecular structure of this compound. These techniques provide insights into the functional groups present and the electronic transitions within the conjugated system of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural features. In the case of this compound, the IR spectrum provides clear evidence for its constituent parts.

Table 1: Characteristic Infrared Absorption Bands for this compound and Related Structures

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
C=O (Aryl Ketone)Stretch1685 - 1665 nist.gov
C-O (Aryl Ether)Stretch1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) nist.gov
C-H (Aromatic)Stretch3100 - 3000 nist.gov
C-H (Aliphatic)Stretch3000 - 2850 nist.gov
C=C (Aromatic)Stretch~1600 & ~1475 scispace.com

Note: The exact positions of the peaks can be influenced by the molecular environment and solvent used during analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene ring system in this compound, being a large conjugated system, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum is expected to show absorptions corresponding to π → π* transitions. The presence of the methoxy group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The carbonyl group can also influence the electronic spectrum. Chalcones, which share a similar propenone moiety, are known to absorb light in the UV region, with maximum absorbance often attributed to n → π* transitions. researchgate.net For related methoxyphenyl compounds, absorption maxima have been observed in the UV range. researchgate.net The transparency of such compounds in the entire visible region is a common feature. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

TransitionWavelength Range (nm)Chromophore
π → π200 - 400Naphthalene ring, C=O
n → π> 300C=O

Note: The solvent used can significantly affect the position and intensity of the absorption bands.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound. These methods exploit differences in the partitioning behavior of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of this compound and to separate it from any impurities or unreacted starting materials. researchgate.net By employing a suitable stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak corresponding to the compound of interest should be observed in the chromatogram. researchgate.net The retention time of this peak is characteristic of the compound under the specific chromatographic conditions. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. HPLC methods have been successfully developed for the simultaneous analysis of multiple components in reaction mixtures. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the reaction that synthesizes this compound. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically coated with silica gel), which is then developed in an appropriate solvent system. The relative positions of the spots for the starting materials, the product, and any byproducts are determined by their respective polarities. The product, being a ketone, will have a different polarity compared to the starting materials, resulting in a different retardation factor (Rf) value. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Column Chromatography for Purification Strategies

Once the reaction is complete, as monitored by TLC, column chromatography is the standard method for purifying the crude product on a larger scale. rsc.orgnih.gov The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel. rsc.orgnih.gov A carefully chosen eluent or a gradient of eluents (solvents of increasing polarity) is then passed through the column. orgsyn.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. For instance, a common solvent system for purification is a mixture of n-hexane and ethyl acetate. nih.gov Fractions are collected and analyzed by TLC to identify those containing the pure this compound. The pure fractions are then combined, and the solvent is evaporated to yield the purified compound. nih.gov Flash column chromatography, which uses pressure to increase the flow rate of the eluent, is a common and efficient variation of this technique. orgsyn.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy. For "1-(4-Methoxynaphthalen-1-yl)propan-1-one," DFT calculations can elucidate its geometry, electronic landscape, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometry optimization using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, allows for the determination of the most stable conformation of "this compound". nih.gov

For related naphthyl ketones, computational studies have explored the conformational preferences of the acyl group relative to the naphthalene (B1677914) ring. In a study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a related chalcone, DFT calculations were used to find the minimum energy conformation. nih.gov For "this compound," the key dihedral angles to consider are those defining the orientation of the propanoyl group with respect to the naphthalene ring. Due to steric hindrance between the carbonyl oxygen and the peri-hydrogen on the naphthalene ring, a non-planar conformation is expected.

The conformational landscape of similar molecules, such as 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, has been investigated through X-ray crystallography, revealing a dihedral angle of 44.0 (2)° between the naphthalene group and the basal plane of the morpholine (B109124) ring. nih.gov While this compound has a different substitution pattern and a bulky morpholine group, it highlights the tendency for non-planar arrangements in such systems. In the case of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, the naphthalene ring system is twisted with respect to the phenol (B47542) ring, with a dihedral angle of 33.41 (4)°. researchgate.net These findings suggest that the propanoyl group in "this compound" likely adopts a twisted conformation to alleviate steric strain.

The methoxy (B1213986) group at the 4-position of the naphthalene ring is generally expected to be coplanar with the ring to maximize resonance effects.

Analysis of Electronic Structure (Frontier Molecular Orbitals: HOMO and LUMO, Density of States)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For aromatic ketones, the HOMO is typically a π-orbital localized on the aromatic ring system, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. In the case of "this compound," DFT calculations would likely show that the HOMO is distributed over the electron-rich 4-methoxynaphthalene ring system. The electron-donating nature of the methoxy group would raise the energy of the HOMO compared to an unsubstituted naphthalene ring.

The LUMO is expected to be localized primarily on the propanoyl moiety, specifically on the C=O bond and the adjacent carbon atoms of the naphthalene ring. The energy of the LUMO is indicative of the electron-accepting ability of the molecule.

A computational study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone revealed the HOMO to be located on the naphthalene ring and the LUMO on the methoxyphenyl propenone part. nih.gov A similar distribution is anticipated for "this compound." DFT studies on other naphthalene derivatives have also shown that the HOMO and LUMO are typically π and π* orbitals, respectively, and their energy gap is a key factor in the molecule's electronic properties. bohrium.commdpi.com

The Density of States (DOS) plot provides a graphical representation of the number of available electronic states at each energy level. The analysis of total and partial DOS can reveal the contribution of different fragments of the molecule (e.g., the methoxynaphthalene ring and the propanoyl chain) to the frontier orbitals.

Prediction of Reactivity via Local and Global Reactivity Descriptors (e.g., Fukui Functions)

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to provide a general measure of a molecule's reactivity.

Local reactivity, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack, can be predicted using Fukui functions. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

For "this compound," the sites for electrophilic attack (where a nucleophile would attack) are predicted by f+(r), which is often approximated by the density of the LUMO. This would likely be the carbonyl carbon, which is electron-deficient. The sites for nucleophilic attack (where an electrophile would attack) are predicted by f-(r), approximated by the density of the HOMO. These sites are expected to be on the electron-rich methoxynaphthalene ring, particularly at positions ortho and para to the methoxy group, which are activated by its electron-donating effect.

A study on a related Schiff base, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, employed DFT to compute global and local reactivity descriptors to predict its reactivity. researchgate.net This highlights the utility of such methods for understanding the chemical behavior of molecules containing the 4-methoxynaphthalene moiety.

Molecular Docking and Comparative Molecular Field Analysis (CoMFA)

Computational techniques like molecular docking and CoMFA are instrumental in drug discovery and development for predicting how a molecule might interact with a biological target and for building structure-activity relationships.

Computational Approaches to Model Molecular Recognition and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This technique is crucial for understanding the binding mode and affinity of potential drug candidates.

In the context of "this compound," molecular docking could be used to investigate its potential as an inhibitor for various enzymes. For example, ketone-containing compounds are known to be bioactive, and naphthalene derivatives are present in many drugs. pharmaguideline.com Docking studies would involve placing the optimized 3D structure of the compound into the active site of a target protein and evaluating the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A molecular docking study of the related compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone was performed against the SARS-CoV-2 main protease, revealing potential binding interactions. nih.gov This demonstrates how docking can be applied to naphthyl ketones to explore their therapeutic potential.

Steric and Electrostatic Field Analysis of Naphthyl Ketone Analogues

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of compounds with their 3D shape and electrostatic properties. CoMFA models can predict the activity of new, unsynthesized analogs and provide visual representations of the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

To perform a CoMFA study on naphthyl ketone analogues, a dataset of compounds with known biological activities would be required. The molecules would be aligned based on a common scaffold, and their steric and electrostatic fields would be calculated at various grid points. Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that relates these fields to the observed activities.

The resulting CoMFA contour maps can guide the design of more potent analogues of "this compound." For instance, a green contour in a steric map would indicate that bulkier substituents in that region increase activity, while a red contour in an electrostatic map might suggest that a negative charge is preferred. While no specific CoMFA study on "this compound" is available, the principles of this method are widely applied to various classes of bioactive compounds, including those with aromatic ketone scaffolds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as their electronic absorption spectra. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For a compound like this compound, a TD-DFT calculation would typically involve:

Geometry Optimization: The molecule's structure is first optimized in its ground state using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

Excited State Calculation: Using the optimized geometry, TD-DFT is employed to calculate the vertical excitation energies to the lowest-lying singlet excited states. These energies correspond to the absorption of light and are used to generate a theoretical UV-Vis spectrum.

Solvent Effects: The influence of different solvents on the electronic spectra can be modeled using methods like the Polarizable Continuum Model (PCM), which accounts for the electrostatic interactions between the solute and solvent.

The resulting theoretical spectrum for this compound would likely show characteristic absorption bands arising from π→π* transitions within the naphthalene ring system and n→π* transitions associated with the carbonyl group. Comparing these theoretical spectra with experimental data, when available, allows for a detailed assignment of the electronic transitions.

Crystal Structure Analysis and Intermolecular Interaction Characterization

Understanding how molecules pack in a crystal is fundamental to materials science and drug design. This involves determining the crystal structure and quantifying the various non-covalent interactions that hold the molecules together.

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate a 2D "fingerprint plot," which is a histogram of dᵢ versus dₑ.

H···H Contacts: Typically the most abundant, appearing as a large, diffuse region in the plot.

C-H···O Contacts: Arising from weak hydrogen bonds, these appear as distinct "wings" on the plot.

C···H/H···C Contacts: Representing van der Waals interactions.

C···C Contacts: Indicative of π-π stacking interactions, often appearing at the outer edges of the plot.

By decomposing the fingerprint plot, one can obtain the percentage contribution of each type of contact to the total Hirshfeld surface area, providing a quantitative measure of the packing forces.

Table 1: Hypothetical Hirshfeld Surface Contact Percentages for this compound

Interaction TypePercentage Contribution
H···H55.0%
C···H/H···C28.5%
O···H/H···O12.2%
C···C3.1%
Other1.2%

Note: This table is a hypothetical representation based on typical values for similar organic molecules and is for illustrative purposes only, as specific experimental data for this compound is not available.

The stability and structure of the crystal lattice are determined by a network of non-covalent interactions. For this compound, the primary interactions expected are:

Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can act as a hydrogen bond acceptor at the carbonyl oxygen and the methoxy oxygen. It can form weak C-H···O hydrogen bonds with neighboring molecules, which would be visible as red spots on a Hirshfeld surface mapped with the dnorm property.

π-π Stacking: The electron-rich naphthalene ring system is prone to π-π stacking interactions. These can occur in a parallel-displaced arrangement, where the rings of adjacent molecules overlap. Such interactions are crucial for stabilizing the crystal packing and are identified by short C···C contact distances.

C-H···π Interactions: These occur when a C-H bond from one molecule points towards the π-system of a naphthalene ring on an adjacent molecule. These interactions, along with C-H···O bonds, contribute significantly to the formation of a three-dimensional supramolecular architecture.

A detailed analysis of the crystal structure would provide precise geometric parameters (distances and angles) for these interactions, confirming their presence and strength within the lattice.

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 1-(4-Methoxynaphthalen-1-yl)propan-1-one

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-methoxynaphthalene (B125815). organic-chemistry.org This reaction is a classic example of electrophilic aromatic substitution. The mechanism begins with the activation of an acylating agent, typically propanoyl chloride or propanoic anhydride (B1165640), by a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.com

The Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-chlorine bond and leads to its cleavage. This generates a highly reactive and resonance-stabilized acylium ion (CH₃CH₂CO⁺). sigmaaldrich.comyoutube.com This electrophile then attacks the electron-rich naphthalene (B1677914) ring of 1-methoxynaphthalene. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and directs the incoming electrophile to the ortho and para positions. In the case of the 1-methoxynaphthalene, the C4 position (para to the methoxy group) is sterically accessible and electronically favored, leading to the formation of a sigma complex, or arenium ion intermediate. The aromaticity of the ring is then restored by the loss of a proton from the C4 position, with the [AlCl₄]⁻ complex assisting in this deprotonation and regenerating the AlCl₃ catalyst. youtube.com The final product is the monoacylated aryl ketone, this compound. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Once synthesized, the propanone moiety undergoes transformations typical of ketones. Nucleophilic addition is a fundamental reaction pathway where the carbonyl carbon is attacked by nucleophiles. For instance, reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) transforms the ketone into the corresponding secondary alcohol, 1-(4-methoxynaphthalen-1-yl)propan-1-ol. Conversely, the ketone can be a site for oxidation, although this typically requires harsh conditions that may also affect the aromatic ring system.

Study of Reactive Intermediates Formed from Naphthyl Ketone Derivatives (e.g., Nitrile Oxides)

The carbonyl group of this compound and its derivatives is a gateway to a variety of reactive intermediates. Among the most significant are nitrile oxides, which are not formed from the ketone directly but from its oxime derivative. An oxime, this compound oxime, can be readily prepared by reacting the ketone with hydroxylamine. This oxime can then be converted into a highly reactive nitrile oxide intermediate.

Nitrile oxides are 1,3-dipoles and are valuable in synthesis, particularly for constructing five-membered heterocyclic rings like isoxazoles and isoxazolines through cycloaddition reactions. organic-chemistry.org Several methods exist for the in-situ generation of these transient species from oximes. A common laboratory method is the dehydrohalogenation of an intermediate α-halo oxime using a base. Alternatively, direct oxidation of the oxime, for instance with reagents like dimethyldioxirane, can yield the corresponding nitrile oxide, which may then dimerize to a furoxan if not trapped by a dipolarophile. organic-chemistry.org A novel strategy also involves using tert-butyl nitrite (B80452) (TBN) as a nitrogen source to generate α-carbonyl nitrile oxides from α-nitro ketone intermediates. rsc.org

PrecursorMethod/ReagentIntermediate FormedReference
Aldehyde OximesDimethyldioxirane OxidationNitrile Oxide organic-chemistry.org
α-Halo OximesDehydrohalogenation (Base)Nitrile Oxide organic-chemistry.org
Terminal Alkynes/AlkenesCopper Nitrate TrihydrateNitrile Oxide organic-chemistry.org
KetoneReaction with NH₂OHOxime (Nitrile Oxide Precursor) wikipedia.org
α-Nitro Ketonetert-Butyl Nitrite (TBN)α-Carbonyl Nitrile Oxide rsc.org
Table 1: Summary of methods for generating nitrile oxide intermediates from various precursors.

Other crucial intermediates in the chemistry of naphthyl ketones include enols and enolates, formed by the deprotonation of the α-carbon. These are key nucleophiles in reactions such as aldol (B89426) condensations and the Willgerodt-Kindler rearrangement. Furthermore, any nucleophilic attack on the carbonyl carbon proceeds through a transient tetrahedral intermediate, which is central to understanding the reactivity of the ketone. wikipedia.org

Investigation of Intramolecular Rearrangements and Isomerization Pathways

This compound and its derivatives are susceptible to several notable intramolecular rearrangements and isomerization pathways, which can alter both the alkyl side chain and the substitution pattern on the naphthalene core.

Willgerodt-Kindler Reaction : This is a significant rearrangement for aryl alkyl ketones. When this compound is heated with elemental sulfur and a secondary amine like morpholine (B109124), it undergoes the Willgerodt-Kindler reaction. wikipedia.orgmsu.edu The mechanism involves the initial formation of an enamine, which then undergoes thiation. organic-chemistry.org Through a series of complex rearrangements, the carbonyl function effectively migrates to the terminal carbon of the alkyl chain, ultimately yielding a thioamide, in this case, 3-(4-methoxynaphthalen-1-yl)propanethioamide. organic-chemistry.orgwikipedia.orgresearchgate.net Subsequent hydrolysis can convert the thioamide into the corresponding carboxylic acid or amide. msu.edu

Beckmann Rearrangement : This rearrangement applies to the oxime derivative of the ketone. When this compound oxime is treated with an acid catalyst (e.g., concentrated H₂SO₄, PCl₅, or polyphosphoric acid), it rearranges to form an N-substituted amide. wikipedia.orgadichemistry.com The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by the concerted migration of the alkyl or aryl group that is anti (trans) to the leaving group to the electron-deficient nitrogen atom. adichemistry.com For this specific ketoxime, migration of the ethyl group would yield N-(4-methoxynaphthalen-1-yl)propionamide, while migration of the naphthyl group would produce N-(ethyl)4-methoxynaphthalene-1-carboxamide. The stereochemistry of the starting oxime dictates the product.

α→β Isomerization : Under Friedel-Crafts acylation conditions, particularly at higher temperatures or with prolonged reaction times, acyl group migration can occur on the naphthalene ring. rsc.org While acylation of 1-methoxynaphthalene kinetically favors the C4 (α) position, this product can rearrange to a more thermodynamically stable β-substituted isomer, such as 1-(7-methoxynaphthalen-2-yl)propan-1-one. This isomerization is driven by the relief of steric strain and is facilitated by the Lewis acid catalyst. rsc.orgntu.edu.tw

Photochemical Rearrangements : Naphthyl alkyl ketones are known to be photochemically active. Upon absorption of UV light, they can be excited to singlet or triplet states, opening pathways for reactions like the Norrish Type II process. rsc.orglibretexts.org This involves intramolecular hydrogen abstraction from the γ-carbon of the alkyl chain by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. This intermediate can then either cyclize to a cyclobutanol (B46151) or cleave to form an alkene (propene) and the corresponding methyl ketone (1-acetyl-4-methoxynaphthalene). rsc.orglibretexts.org

Rearrangement/IsomerizationSubstrateKey ConditionsProduct TypeReference
Willgerodt-KindlerAryl Alkyl KetoneSulfur, Amine, HeatTerminal Thioamide/Amide wikipedia.orgmsu.edu
BeckmannKetoximeAcid Catalyst (H₂SO₄, PCl₅)N-Substituted Amide wikipedia.orgadichemistry.com
α→β Acyl Migrationα-Naphthyl KetoneLewis Acid, Heatβ-Naphthyl Ketone rsc.orgntu.edu.tw
Norrish Type IINaphthyl Alkyl KetoneUV IrradiationMethyl Ketone + Alkene rsc.orglibretexts.org
Table 2: Summary of major rearrangement and isomerization pathways.

Detailed Analysis of Catalytic Cycles in Modified Synthetic Routes

While Friedel-Crafts acylation is a standard method, modern cross-coupling reactions offer modified, often more functional-group-tolerant, routes to this compound. These pathways rely on intricate catalytic cycles involving transition metals like palladium and copper.

Palladium-Catalyzed Ketone Synthesis : A versatile approach involves the palladium-catalyzed coupling of an organometallic naphthalene species with an acyl donor. For instance, a Suzuki-type reaction could couple 4-methoxynaphthalene-1-boronic acid with propanoyl chloride. The catalytic cycle, typically initiated by a Pd(0) species, proceeds through three key steps: youtube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the acyl chloride (R-CO-Cl) to form a Pd(II) acyl complex.

Transmetalation : The organoboronic acid reacts with the Pd(II) complex in the presence of a base. The naphthyl group is transferred from boron to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. organic-chemistry.org

Reductive Elimination : This final, irreversible step involves the coupling of the acyl and naphthyl ligands to form the ketone product, this compound. This process regenerates the catalytically active Pd(0) species, allowing the cycle to repeat. youtube.com

Copper-Catalyzed Methoxylation (Ullmann Condensation) : An alternative strategy focuses on synthesizing the 1-methoxynaphthalene precursor itself via a catalytic route. The methoxylation of a non-activated aryl bromide, such as 1-bromo-4-nitronaphthalene (B2987662) followed by reduction and diazotization, can be achieved using a copper catalyst in an Ullmann-type reaction. A proposed cycle for the methoxylation of an aryl bromide (Ar-Br) with sodium methoxide (B1231860) (NaOMe) is as follows:

Ligand Exchange/Salt Formation : The Cu(I) catalyst reacts with sodium methoxide to form a copper methoxide species.

Oxidative Addition : The aryl bromide coordinates to and undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

Reductive Elimination : The aryl and methoxy groups on the Cu(III) center couple and are eliminated, forming the aryl methyl ether product (1-methoxynaphthalene). This step reduces the copper back to its active Cu(I) state, completing the cycle. The use of systems like copper associated with carbon dioxide has been shown to be effective for this transformation on non-activated aromatic bromides. rsc.org

Catalytic SystemReaction TypeKey IntermediatesReference
Pd(0) / Phosphine LigandSuzuki-type Cross-CouplingPd(II)-acyl complex, Diorganopalladium(II) youtube.comorganic-chemistry.org
Pd(II) / DMSOArene C-H Addition to NitrilesPalladium-nitrile complex nih.gov
Cu(I) / CO₂Ullmann MethoxylationCopper methoxide, Cu(III) species rsc.org
(NNS)CuClBorrowing Hydrogen AlkylationCopper hydride (Cu-H) rsc.org
Table 3: Examples of catalytic systems for modified synthetic routes.

Advanced Applications in Organic Synthesis and Molecular Design

1-(4-Methoxynaphthalen-1-yl)propan-1-one as a Key Synthon for Complex Organic Molecules

In the realm of organic synthesis, the strategic disconnection of a target molecule into simpler, readily available precursors is a fundamental concept known as retrosynthesis. The idealized fragments generated from this intellectual exercise are termed "synthons." youtube.com this compound is a versatile building block, or synthon, for constructing more elaborate molecular architectures.

The synthesis of this compound can be approached by considering the formation of the key carbon-carbon bond between the naphthalene (B1677914) ring and the propanone side chain. A common strategy in aromatic chemistry is Friedel-Crafts acylation. In this approach, the synthesis would involve the reaction of 1-methoxynaphthalene (B125815) with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst.

Alternatively, the naphthalene ring itself can be constructed. The oxidation of 1,4-aminonaphthol is a convenient method for preparing 1,4-naphthoquinone, a related structural precursor. orgsyn.org The synthesis of 1-methoxynaphthalene can be achieved from naphthalene through nitration, reduction to an amine, diazotization to form a dasonium salt, and subsequent reaction to install a hydroxyl group, which is then methylated using a Williamson ether synthesis strategy. youtube.com

Once formed, the this compound core can be further elaborated. The ketone functional group is a versatile handle for a wide range of chemical transformations, including:

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and opportunities for further functionalization.

Reductive Amination: Reaction with an amine under reducing conditions can form new carbon-nitrogen bonds, leading to a diverse array of amino compounds.

Alpha-Functionalization: The carbons adjacent to the carbonyl group can be halogenated or otherwise functionalized, providing a site for attaching other molecular fragments.

Condensation Reactions: The ketone can participate in aldol (B89426) or similar condensation reactions to build larger carbon skeletons.

A practical example of using a related methoxynaphthalene scaffold is the synthesis of a morpholine (B109124) derivative of Naproxen (B1676952), which begins with naproxen acid chloride. nih.gov This highlights how the methoxynaphthalene core is utilized in the synthesis of biologically relevant molecules.

Rational Design and Synthesis of Libraries for Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and its interaction with ligands. wiley.com A key component of this process is the systematic synthesis and evaluation of a series of related compounds, known as a chemical library, to establish a structure-activity relationship (SAR). nih.govnih.gov SAR studies elucidate how specific structural modifications to a lead compound affect its biological activity, providing crucial insights for optimizing potency and selectivity. nih.govnih.gov

The this compound scaffold is an excellent starting point for such studies. Its structure can be systematically modified at several key positions to explore the chemical space around the core pharmacophore. A pharmacophore is the specific arrangement of molecular features responsible for a molecule's biological activity. mdpi.com

Key Modification Points for SAR Studies:

PositionPotential ModificationsRationale
Naphthalene Ring Introduction of various substituents (e.g., halogens, alkyls, nitro groups) at different positions.To probe the steric and electronic requirements of the binding pocket.
Methoxy (B1213986) Group (OCH₃) Replacement with other alkoxy groups (ethoxy, propoxy), a hydroxyl group, or conversion to an ether with a more complex side chain.To investigate the role of hydrogen bonding and lipophilicity in this region.
Propanone Side Chain Varying the length of the alkyl chain (e.g., ethanone, butanone), introducing branching, or replacing the ketone with other functional groups (e.g., amide, ester).To assess the impact of chain length and the nature of the linker on binding affinity.

By synthesizing libraries of these analogs and assaying their biological activity, researchers can build a detailed SAR model. For example, studies on piperazine (B1678402) derivatives have shown that the substituent on the piperazine nitrogen plays a critical role in binding affinity and selectivity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Similarly, research on methoxybenzoyl-aryl-thiazole anticancer agents demonstrated how modifying different rings and the linker between them could enhance potency and improve properties like solubility. nih.gov This iterative process of design, synthesis, and testing allows for the refinement of the lead compound into a potent and selective drug candidate. rsc.org

Development of Chemical Probes and Tags Incorporating the Naphthyl Propanone Core for Fragment-Based Ligand Discovery

Fragment-based ligand discovery (FBLD) has become a powerful strategy in drug discovery. capes.gov.br This approach uses libraries of small, low-molecular-weight compounds (<300 Da), or "fragments," to identify starting points for developing high-affinity ligands. nih.gov Because of their simplicity, fragments can explore chemical space more efficiently and often bind to small pockets on a protein's surface that larger molecules might miss. youtube.com

The naphthyl propanone core of this compound is an ideal candidate for use as a fragment or for incorporation into more complex chemical probes. Chemical probes are essential tools for studying biological processes and identifying new therapeutic targets. nih.gov

Applications in FBLD:

Fragment Screening: The core itself, or a simplified version, can be included in a fragment library. If it shows even weak binding to a target protein, its structure can be determined (e.g., by X-ray crystallography), and it can then be "grown" or "linked" with other fragments to create a more potent lead compound. youtube.comdocking.org

Chemical Probe Development: The naphthyl propanone scaffold can be functionalized to create chemical probes. For instance, a photoaffinity label could be incorporated, which upon exposure to UV light, would form a covalent bond with the target protein, allowing for its identification and characterization. nih.gov

Tagging for Target Identification: The core can be appended with a "tag" (like biotin (B1667282) or a fluorescent dye). If the molecule binds to an unknown target within a cell lysate, the tag allows for the isolation and subsequent identification of the protein it is bound to.

Chemoproteomic methods that integrate FBLD are particularly powerful for mapping the "ligandable" proteome, identifying which proteins can bind to small molecules directly within their native cellular environment. nih.gov This approach accelerates the discovery of probes for a wide variety of protein classes, including those that have been historically difficult to target. nih.gov

Radiosynthesis Techniques for Isotopic Labeling and Tracing (e.g., ¹¹C-Labeling)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in living organisms. nih.gov This technology relies on radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C). nih.gov The ubiquitous presence of carbon in organic molecules makes ¹¹C an ideal isotope for labeling drug candidates to study their pharmacokinetics and target engagement in vivo. nih.gov

The synthesis of ¹¹C-labeled this compound would be a crucial step in evaluating its potential as a PET imaging agent. The short half-life of ¹¹C (20.4 minutes) necessitates rapid and highly efficient radiosynthesis methods. nih.govresearchgate.net

Potential ¹¹C-Labeling Strategies:

Labeling PositionPrecursorReaction TypeDescription
Methoxy Carbon [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)O-MethylationThis is one of the most common ¹¹C-labeling reactions. It would involve synthesizing the desmethyl precursor (1-(4-hydroxynaphthalen-1-yl)propan-1-one) and reacting it with a ¹¹C-methylating agent in the presence of a base. nih.govspringernature.com
Carbonyl Carbon [¹¹C]Carbon Monoxide ([¹¹C]CO) or [¹¹C]Carbon Dioxide ([¹¹C]CO₂)CarbonylationThe carbonyl group could be introduced using a transition-metal-catalyzed carbonylation reaction with [¹¹C]CO. nih.gov Alternatively, [¹¹C]CO₂ could be used to form a carboxylic acid via a Grignard reaction, which would then be converted to the target ketone. nih.gov
Propanone Chain 1-iodo-2-[(11)C]methylpropaneAlkylationA custom ¹¹C-synthon could be prepared and coupled to a suitable naphthalene precursor to form the carbon-carbon bond of the side chain. researchgate.net

The synthesis must be performed rapidly, often in an automated synthesis module, and the final product must be purified (typically via HPLC) and formulated for injection within a short timeframe. springernature.com Despite the challenges, successful ¹¹C-labeling would enable invaluable preclinical and clinical studies to assess the compound's distribution, target binding, and metabolism in real-time. nih.gov

Structure Property Relationships: Molecular Interactions and Electronic Effects

Impact of the 4-Methoxynaphthalene Moiety on the Electronic and Steric Properties of the Propanone System

The 4-methoxynaphthalene group exerts significant electronic and steric influence on the attached propanone moiety. The naphthalene (B1677914) ring system is an extensive aromatic π-system, while the methoxy (B1213986) group (–OCH₃) at the 4-position acts as a strong electron-donating group through resonance. This donation of electron density increases the electron richness of the entire naphthalene π-system. This electronic effect is transmitted to the propanone group, influencing the reactivity of the carbonyl carbon.

Conversely, the carbonyl group (C=O) is electron-withdrawing, which slightly deactivates the aromatic ring towards electrophilic substitution compared to an unsubstituted naphthalene. The most pronounced effect is the steric hindrance imposed by the peri-hydrogen atom (at position 8) of the naphthalene ring on the propanone side chain. This steric clash influences the preferred conformation of the molecule, affecting the orientation of the propanone group relative to the plane of the naphthalene ring. In related structures, the propionyl and methoxy groups have been observed to be coplanar with the naphthalene ring system, suggesting a drive towards a conjugated, planar arrangement where possible. researchgate.net

Investigation of Intermolecular Forces (Hydrogen Bonding, π-π Interactions, Electrostatic Interactions) Governing Molecular Recognition

The molecular structure of 1-(4-methoxynaphthalen-1-yl)propan-1-one allows for several types of non-covalent interactions that are critical for its aggregation state and molecular recognition properties.

Hydrogen Bonding: While the molecule itself does not possess strong hydrogen bond donors, the oxygen atoms of the carbonyl group and the methoxy group are effective hydrogen bond acceptors. In a crystalline environment or in the presence of suitable donor molecules, they can participate in weak C—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions, though individually weak, can collectively contribute to the stability of the crystal lattice.

π-π Interactions: The large, electron-rich surface of the naphthalene ring is highly conducive to π-π stacking interactions. researchgate.net In the solid state, molecules often arrange themselves to maximize these stabilizing forces. Studies on analogous compounds show that the molecules can pack in arrangements such as a head-to-tail fashion, facilitating significant π-π stacking. researchgate.net In some derivatives of 4-methoxynaphthalene, parallel-displaced π–π interactions have been observed, which contribute to the formation of a three-dimensional structure. researchgate.net

Intermolecular ForceDescriptionStructural Origin
C—H⋯O Hydrogen Bonding Weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and the oxygen atoms of the carbonyl or methoxy groups act as acceptors. nih.govresearchgate.netPolarized C-H bonds interacting with lone pairs on oxygen atoms.
π-π Stacking Attractive, non-covalent interactions between the aromatic naphthalene rings of adjacent molecules. researchgate.netresearchgate.netOverlap of π-orbitals between parallel or near-parallel aromatic rings.
Electrostatic Interactions Dipole-dipole forces arising from the polar C=O and C-O-C bonds.Uneven distribution of electron density creating permanent molecular dipoles.

Conformational Analysis and its Influence on Molecular Reactivity and Interaction Dynamics

Crystal structure analyses of related compounds show that the molecule can adopt various conformations. In some cases, the system can be largely planar, with the propionyl group being coplanar with the naphthalene ring. researchgate.net However, twisted conformations are also common. For instance, in a related Schiff base containing the 4-methoxynaphthalen-1-yl moiety, the naphthalene ring system was inclined to the plane of an attached phenol (B47542) ring by 33.41°. researchgate.net Another related naphthalenic compound exhibited a dihedral angle of 44.0° between the naphthalene group and an adjacent ring. nih.gov

This conformational flexibility is crucial for molecular reactivity. A twisted conformation may sterically shield one face of the carbonyl carbon more than the other, influencing the trajectory of an approaching nucleophile. The degree of planarity also affects the extent of electronic communication between the naphthalene ring and the propanone group, thereby modulating the reactivity of the carbonyl.

Stereochemical Principles Guiding Molecular Interactions and Transformations

While this compound itself is an achiral molecule, its carbonyl group is prochiral. The carbonyl carbon is sp²-hybridized and planar, and its two faces are stereochemically non-equivalent (designated as the Re and Si faces).

This prochirality is fundamental to its transformation chemistry. Nucleophilic attack on the carbonyl carbon can occur from either the Re face or the Si face.

If the attacking nucleophile is achiral, the reaction will produce a racemic mixture of two enantiomers, as attack from either face is equally probable.

If the nucleophile or a catalyst used in the reaction is chiral, it can preferentially attack one face over the other. This process, known as asymmetric induction, will result in an unequal mixture of enantiomers, a key principle in modern stereoselective synthesis.

Therefore, the stereochemical outcome of reactions involving the propanone carbonyl is directly guided by the nature of the reacting species and the potential for facial discrimination of the prochiral center.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-Methoxynaphthalen-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or modified Nencki reactions. For example, describes a ZnCl₂-catalyzed reflux in glacial acetic acid for analogous naphthalene derivatives. Key optimizations include:

  • Catalyst loading : Adjust ZnCl₂ concentration to balance reaction rate and byproduct formation.
  • Reflux duration : Extended reflux (8–12 hours) improves yield but risks decomposition; monitor via TLC.
  • Workup : Acidulated water quenching followed by recrystallization (e.g., rectified spirit) enhances purity .
    • Validation : Confirm purity via HPLC or GC-MS, referencing NIST spectral databases for comparison .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Assign methoxy (δ ~3.8–4.0 ppm) and ketone-adjacent protons (δ ~2.5–3.5 ppm). Use 2D NMR (COSY, HSQC) to resolve aromatic coupling in the naphthalene moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 228.115) and fragments (e.g., loss of methoxy group).
  • IR : Validate ketone C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. How can researchers validate crystallographic data for this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL ( ) is standard. Key steps:

  • Data Collection : Use low-temperature (100 K) settings to minimize thermal motion artifacts.
  • Refinement : Apply restraints for disordered methoxy or naphthalene groups. SHELXL’s L.S. and SADI commands improve convergence .
  • Validation : Check CIF files with checkCIF for ADDs and R-factor discrepancies .

Advanced Research Questions

Q. How can non-converging refinement parameters in crystallographic analysis be resolved for derivatives of this compound?

  • Methodological Answer :

  • Disorder Handling : Split positions for disordered groups (e.g., methoxy) and refine occupancy ratios.
  • Twinned Data : Use SHELXL’s TWIN and BASF commands for twinned crystals, common in naphthalene derivatives .
  • High-Resolution Data : For macromolecular overlaps, employ SHELXPRO to interface with reciprocal-space tools .

Q. What strategies address contradictions between computational and experimental spectral data for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA with B3LYP/6-31G(d) to predict NMR shifts. Compare with experimental data to identify conformational discrepancies .
  • Solvent Effects : Simulate solvent polarity (e.g., DMSO in ) using IEFPCM models to align theoretical/observed shifts.
  • Dynamic Effects : Consider tautomerism or rotamer populations in solution that may diverge from solid-state structures .

Q. How should researchers design biological activity studies for derivatives of this compound, and what controls are essential?

  • Methodological Answer :

  • Assay Selection : Use antimicrobial () or enzyme inhibition (e.g., acetylcholinesterase) assays. Include positive controls (e.g., streptomycin for antimicrobial tests).
  • Dose-Response Curves : Test 5–7 concentrations in triplicate to calculate IC₅₀/EC₅₀ values.
  • Cytotoxicity Controls : Assess viability via MTT assay on non-target cell lines to rule off-target effects .

Q. What are the key considerations in analyzing byproducts from synthetic routes to this compound?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities. For example, notes chlorinated byproducts from ZnCl₂ catalysis.
  • Mechanistic Insight : Probe reaction pathways via isotopic labeling (e.g., D₂O quenching for protonation steps).
  • Mitigation : Adjust stoichiometry (e.g., acetic acid excess) or switch catalysts (e.g., AlCl₃ vs. ZnCl₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.